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Abstract

This document provides a detailed guide to the assignment of *H and *3C Nuclear Magnetic
Resonance (NMR) spectra for isoamyl butyrate. Included are comprehensive tables of
chemical shifts, multiplicities, and coupling constants, alongside a detailed experimental
protocol for spectral acquisition. Visual diagrams are provided to illustrate the molecular
structure with atom numbering for clear spectral assignment and to outline the experimental
workflow. This application note serves as a practical resource for the structural elucidation and
purity assessment of isoamyl butyrate in research and quality control settings.

Introduction

Isoamyl butyrate, also known as isopentyl butanoate, is an organic ester with the chemical
formula CeH180s2. It is a colorless liquid with a fruity odor reminiscent of apricot, banana, or
pineapple. This compound is widely used as a flavoring and fragrance agent in the food,
beverage, and cosmetic industries. Accurate structural confirmation and purity analysis are
critical for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful
analytical technique for this purpose. This note details the assignment of *H and 3C NMR
spectra of isoamyl butyrate.

Molecular Structure and Atom Numbering
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The unambiguous assignment of NMR signals is reliant on a clear and consistent numbering of
the atoms in the molecule. The structure of isoamyl butyrate with the IUPAC recommended
numbering is presented below.
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Figure 1: Molecular structure of isoamyl butyrate with atom numbering for NMR spectral assignment.
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Figure 1: Molecular structure of isoamyl butyrate with atom numbering.

'H and **C NMR Spectral Data
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The *H and 13C NMR spectra of isoamyl butyrate were acquired in deuterated chloroform
(CDCIs). The chemical shifts (8) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

'H NMR Spectral Data Summary

The proton NMR spectrum of isoamyl butyrate exhibits distinct signals corresponding to the
chemically non-equivalent protons in the molecule. The assignments are summarized in the

table below.
, . Coupling
Proton Chemical Shift o ]
_ Multiplicity Integration Constant (J)
Assignment () [ppm]
[Hz]
H-5 411 t 2H 6.8
H-2 2.28 t 2H 7.4
H-7 1.67 m 1H -
H-3 1.66 sextet 2H 7.4
H-6 1.52 q 2H 6.8
H-4 0.95 t 3H 7.4
H-8, H-9 0.93 d 6H 6.6

Table 1: *H NMR (400 MHz, CDCIs) spectral data for isoamyl butyrate.[1] Multiplicity: s =
singlet, d = doublet, t = triplet, g = quartet, m = multiplet.

13C NMR Spectral Data Summary

The carbon NMR spectrum provides information on the carbon framework of the molecule. The
assignments for isoamyl butyrate are detailed in the table below.
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Carbon Assignment Chemical Shift (d) [ppm]
C-1 173.68

C-5 62.87

C-6 37.54

C-2 36.35

C-7 25.20

C-8, C-9 22.50

C-3 18.57

C-4 13.70

Table 2: 13C NMR (25.16 MHz, CDCls) spectral data for isoamyl butyrate.[2]

Experimental Protocol

A general protocol for acquiring high-quality *H and 3C NMR spectra of isoamyl butyrate is

provided below.

Sample Preparation

Sample Quantity: For *H NMR, dissolve 5-25 mg of isoamyl butyrate in approximately 0.6-
0.7 mL of deuterated chloroform (CDCIs).[3] For 3C NMR, a more concentrated sample of
50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as
an internal reference for chemical shifts (O ppm).

Solubilization: Ensure the sample is fully dissolved. The solution can be gently vortexed to
ensure homogeneity.

Filtration: To remove any particulate matter that can degrade spectral quality, filter the
solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5
mm NMR tube.[4]
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e Tube Cleaning: Use NMR tubes that have been thoroughly cleaned and dried to avoid
contamination. Rinsing with acetone and drying with a stream of dry nitrogen is an effective
method.[5]

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may
need to be optimized based on the specific instrument and sample concentration.

For 1H NMR:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30").

Temperature: 298 K.

Number of Scans: 8-16 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: Arange of -2 to 12 ppm is generally adequate.
For 3C NMR:

e Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30') to provide a
spectrum with singlets for each carbon.

e Temperature: 298 K.

o Number of Scans: Due to the lower natural abundance and sensitivity of the 13C nucleus, a
larger number of scans (e.g., 1024 or more) is often required.[6]

o Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
e Acquisition Time: 1-2 seconds.

o Spectral Width: A range of 0 to 200 ppm is standard for most organic molecules.
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Data Processing and Spectral Assignment Workflow

The process from sample preparation to final spectral assignment follows a logical workflow.

Sample Preparation
(Dissolution, Filtration)

l

Data Acquisition
(*H and 3C NMR)

l

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

l

Chemical Shift Calibration
(Referencing to TMS)

For 1H

1H Integration Analysis Multiplicity and J-Coupling Analysis or 13C

T~

Spectral Assignment
(Correlating signals to molecular structure)

'

Final Report Generation

Figure 2: General workflow for NMR spectral acquisition and assignment.
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Figure 2: General workflow for NMR spectral acquisition and assignment.
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Discussion of Spectral Assignments

IH NMR Spectrum:

e The triplet at 4.11 ppm corresponds to the two protons on C-5, which are adjacent to the
oxygen atom and are split by the two protons on C-6.

e The triplet at 2.28 ppm is assigned to the two protons on C-2, adjacent to the carbonyl group,
and split by the two protons on C-3.

e The multiplet at 1.67 ppm is due to the single proton on C-7, which is coupled to the protons
on C-6 and the two methyl groups (C-8 and C-9).

e The sextet at 1.66 ppm arises from the two protons on C-3, which are split by the protons on
C-2 and C-4.

e The quartet at 1.52 ppm is assigned to the two protons on C-6, split by the protons on C-5
and C-7.

e The upfield triplets and doublets at 0.95 ppm and 0.93 ppm are characteristic of the terminal
methyl groups of the butyrate (C-4) and isoamyl (C-8, C-9) moieties, respectively.

13C NMR Spectrum:
e The signal at 173.68 ppm is characteristic of a carbonyl carbon in an ester (C-1).
e The peak at 62.87 ppm corresponds to the carbon adjacent to the ester oxygen (C-5).

e The remaining signals in the aliphatic region are assigned based on their expected chemical
environments, with carbons closer to the electron-withdrawing oxygen and carbonyl groups
appearing further downfield.

Conclusion

This application note provides a comprehensive overview of the *H and 13C NMR spectral
assignments for isoamyl butyrate. The detailed data tables and experimental protocols offer a
valuable resource for chemists and researchers involved in the analysis of this compound. The
provided workflow and structural diagrams facilitate a clear understanding of the spectral
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features and their correlation to the molecular structure, ensuring accurate identification and
characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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